2,3-Dibromo-2-methylbutane

Kinetics Elimination Reaction Vicinal Dibromide

2,3-Dibromo-2-methylbutane (CAS 594-51-4) is a vicinal dibromoalkane with the molecular formula C5H10Br2 and a molecular weight of 229.94 g/mol. It is typically supplied as a colorless liquid with a density of approximately 1.667 g/cm³ and a boiling point of 165.7 °C at 760 mmHg.

Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
CAS No. 594-51-4
Cat. No. B1619756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-2-methylbutane
CAS594-51-4
Molecular FormulaC5H10Br2
Molecular Weight229.94 g/mol
Structural Identifiers
SMILESCC(C(C)(C)Br)Br
InChIInChI=1S/C5H10Br2/c1-4(6)5(2,3)7/h4H,1-3H3
InChIKeyXLTWAJQKAGLQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-2-methylbutane (CAS 594-51-4): Critical Specifications and Baseline Physicochemical Data for Procurement


2,3-Dibromo-2-methylbutane (CAS 594-51-4) is a vicinal dibromoalkane with the molecular formula C5H10Br2 and a molecular weight of 229.94 g/mol [1]. It is typically supplied as a colorless liquid with a density of approximately 1.667 g/cm³ and a boiling point of 165.7 °C at 760 mmHg . Its canonical SMILES string is CC(Br)C(C)(C)Br [2]. The standard enthalpy of reaction (ΔrH°) for the addition of bromine to 2-methyl-2-butene to form this compound has been experimentally determined as -127.2 ± 0.84 kJ/mol in the gas phase [3]. This compound is primarily used as a synthetic intermediate, particularly in elimination reactions to generate substituted alkenes, such as isoprene [4], and as a brominating or alkylating agent .

Why 'Any Vicinal Dibromide' Cannot Replace 2,3-Dibromo-2-methylbutane: The Case for Precise Molecular Selection


A general procurement request for a 'vicinal dibromoalkane' fails to account for the extreme, order-of-magnitude differences in chemical reactivity dictated by substitution patterns. As demonstrated in the head-to-head kinetic study below, the rate of iodide-ion induced dehalogenation—a fundamental transformation for alkene synthesis—varies by a factor of over 10,000 across structurally similar compounds [1]. The specific steric and electronic environment of the geminal methyl group and the secondary bromine in 2,3-dibromo-2-methylbutane uniquely positions its reactivity between that of less substituted (faster) and more sterically hindered (slower) analogs. This precise reactivity is critical for controlling reaction rates, yields, and byproduct formation in multi-step syntheses and industrial processes [2].

Quantitative Differentiation Evidence for 2,3-Dibromo-2-methylbutane (CAS 594-51-4): Head-to-Head Performance Data


Kinetic Rate of Iodide-Ion Induced Dehalogenation: A >2,200x Reactivity Differential vs. meso-2,3-Dibromobutane

In a direct comparative kinetic study of the iodide-ion induced elimination of bromine from vicinal dibromides in acetone, 2,3-dibromo-2-methylbutane (Target) exhibited a rate constant (k20°) that is approximately 2,200 times faster than that of meso-2,3-dibromobutane, but 4.4 times slower than 2,3-dibromo-2,3-dimethylbutane [1]. The reaction was conducted in acetone, with rate constants reported for a series of substituted ethanes. This places the target compound's reactivity in a distinct middle range, significantly different from both less and more sterically hindered analogs.

Kinetics Elimination Reaction Vicinal Dibromide Comparative Reactivity

Industrial Process Patent for Selective Conversion to Isoprene: A Dedicated, High-Value Application

A dedicated industrial process patent (US3796767) specifically claims the conversion of 2,3-dibromo-2-methylbutane to isoprene [1]. The patented process describes passing vaporized charge, comprising 2,3-dibromo-2-methylbutane and steam (water:dibromide volume ratio of ~1.5:1 to 5:1), through a reactor at 400-525°C. This is not a generic elimination; the patent explicitly distinguishes this substrate from the more sterically hindered 2,3-dibromo-2,3-dimethylbutane, which is instead converted to 2,3-dimethylbutadiene under related conditions. The specificity of the charge stock to produce isoprene, a high-volume monomer, establishes a clear, industrially validated use case that cannot be fulfilled by generic vicinal dibromides.

Process Chemistry Isoprene Synthesis Dehydrohalogenation Industrial Patent

Synthetic Route Selectivity: Optimized Preparation for High Purity via Controlled Bromination

A patented synthetic process (US3876715) details a method for preparing 2,3-dibromo-2-methylbutane from 2-bromo-2-methylbutane and bromine, with a specific focus on inhibiting the formation of the over-brominated impurity 2,3,3-tribromo-2-methylbutane [1]. The method uses a molar ratio of 2-bromo-2-alkylalkane to bromine ranging from about 100:1 to 1:1, and a molar ratio of HBr to the 2-bromo-2-alkylalkane from about 100:1 to 1:1, under substantially anhydrous conditions at 0-50°C. This quantitative process window is defined specifically for this compound's synthesis, highlighting the critical nature of reaction control to achieve the desired product without significant byproduct formation.

Synthetic Methodology Bromination Process Control Byproduct Inhibition

Validated Application Scenarios for 2,3-Dibromo-2-methylbutane (CAS 594-51-4) Based on Quantitative Evidence


Production of Isoprene via Patented Vapor-Phase Dehydrohalogenation

As explicitly claimed in US Patent 3796767, 2,3-dibromo-2-methylbutane is the preferred charge stock for the production of isoprene (2-methyl-1,3-butadiene) [1]. The process involves passing a vapor mixture of the compound and steam through a reactor at 400-525°C. This is a direct, validated industrial application. Researchers and process chemists aiming to develop or optimize routes to isoprene or its derivatives should procure this specific compound, as the patent literature demonstrates its unique suitability for this conversion compared to other vicinal dibromides.

Controlled Synthesis of Sterically Demanding Alkenes via Dehalogenation

The quantitative kinetic data from the 1963 kinetic study [1] establishes the relative reactivity of 2,3-dibromo-2-methylbutane in elimination reactions. Its intermediate rate constant (k20° = 1.38) positions it as an ideal substrate when a moderate reaction rate is required, for instance, to prevent runaway exotherms or to achieve better selectivity in the formation of a specific alkene product. When selecting a vicinal dibromide precursor for a new alkene with a similar substitution pattern, this data justifies the choice of 2,3-dibromo-2-methylbutane over a faster-reacting (e.g., dl-2,3-dibromobutane) or slower-reacting (e.g., meso-2,3-dibromobutane) alternative.

Synthesis of High-Purity 2,3-Dibromo-2-methylbutane for Use as a Selective Brominating Agent

The specialized synthetic procedure in US Patent 3876715 provides a framework for obtaining 2,3-dibromo-2-methylbutane with minimal contamination by the tribromo byproduct [2]. For applications where this compound is used as a brominating agent or alkylating agent , the purity of the reagent is critical to avoid introducing reactive impurities that could complicate subsequent steps. Procuring material from suppliers that adhere to, or are informed by, this optimized synthetic window helps ensure consistent performance and minimizes the risk of side reactions in sensitive organic transformations.

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